Enantiomeric Purity Specification vs. Literature Baseline
Commercially available S(-)-1-(Pentafluorophenyl)ethanol is specified with an enantiomeric ratio of ≥99.5:0.5 (GC) . This specification exceeds the enantiomeric purity of material prepared by early literature methods, where enantiomeric excess (ee) of ≥94% was reported for both (S)- and (R)-enantiomers synthesized via binaphthol-modified lithium aluminum hydride reduction [1]. The higher, tightly controlled commercial specification ensures greater consistency in applications requiring high stereochemical fidelity.
| Evidence Dimension | Enantiomeric purity (enantiomeric ratio) |
|---|---|
| Target Compound Data | ≥99.5:0.5 (GC) |
| Comparator Or Baseline | Early synthesis literature: ee ≥ 94% (for both S and R enantiomers) |
| Quantified Difference | Improvement of at least 5.5 percentage points in enantiomeric excess |
| Conditions | GC analysis on chiral stationary phase (commercial specification) vs. literature reported synthesis and analysis methods. |
Why This Matters
Higher initial enantiomeric purity reduces the need for additional purification steps and minimizes the risk of stereochemical contamination in downstream applications, thereby improving process efficiency and analytical reliability.
- [1] Meese, C. O. (1986). (S)-(−)- und (R)-(+)-1-(Pentafluorphenyl)ethanol. European Journal of Organic Chemistry, 1986(11), 2004-2007. View Source
